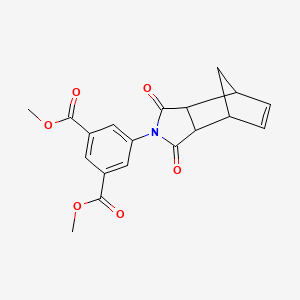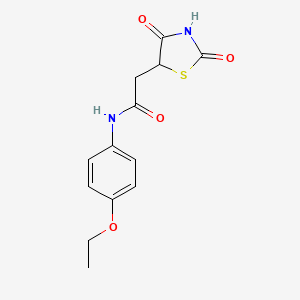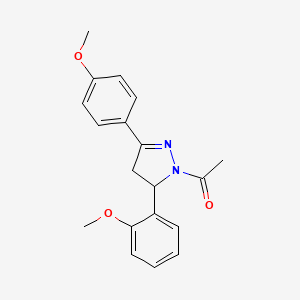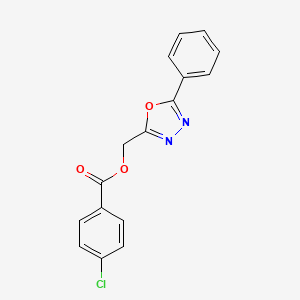![molecular formula C16H23FN2O3 B5038230 (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5038230.png)
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a fluorinated methoxyphenyl group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the 4-fluoro-3-methoxyphenylmethyl intermediate, which is then coupled with a pyrrolidine derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The fluorine atom in the methoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
Chemistry
In chemistry, (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine and pyrrolidine rings. It can also serve as a ligand in binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism of action of (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (3S,4S)-1-[(4-chloro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- (3S,4S)-1-[(4-bromo-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- (3S,4S)-1-[(4-methyl-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Uniqueness
What sets (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol apart from similar compounds is the presence of the fluorine atom in the methoxyphenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific research applications.
属性
IUPAC Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLETMBGCFJIN-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-({2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5038153.png)
![N-[2-(2-chlorophenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5038161.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)
![(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5038180.png)
![N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5038184.png)


![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)

![ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate](/img/structure/B5038250.png)

